molecular formula C31H33N7O2 B13840349 N-[3-[Acetyl[4-(3-pyridinyl)-2-pyrimidinyl]amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide

N-[3-[Acetyl[4-(3-pyridinyl)-2-pyrimidinyl]amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide

Cat. No.: B13840349
M. Wt: 535.6 g/mol
InChI Key: FUOOGOOIUZIXHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Tyrosine Kinase Inhibitor Development

The rational design of tyrosine kinase inhibitors originated from foundational work in the late 1980s, when researchers identified tyrphostins as selective inhibitors of epidermal growth factor receptor (EGFR) tyrosine phosphorylation. This discovery validated the ATP-binding pocket as a druggable target, enabling structure-activity relationship studies that culminated in imatinib’s 2001 approval for chronic myelogenous leukemia. The table below outlines key milestones in TKI development:

Table 1: Milestones in Tyrosine Kinase Inhibitor Development

Year Development Significance
1988 Discovery of tyrphostins as EGFR inhibitors First demonstration of selective tyrosine phosphorylation inhibition
2001 FDA approval of imatinib for CML Established kinase inhibition as viable cancer therapy
2006 Introduction of dasatinib and nilotinib Addressed imatinib resistance through enhanced target affinity
2015 Third-generation inhibitors targeting T790M mutations Overcame acquired resistance in EGFR-driven cancers

The evolution from first- to third-generation inhibitors reflects cumulative insights into kinase domain plasticity and resistance mechanisms. Imatinib’s success stemmed from its ability to stabilize the inactive conformation of BCR-ABL through interactions with the adenine-binding pocket and activation loop. Structural analyses revealed that its methylpiperazine moiety enhances solubility while the benzamide group mediates hydrogen bonding with kinase residues.

Structural Relationship to Imatinib and Second-Generation BCR-ABL Inhibitors

This compound shares imatinib’s core framework while introducing targeted modifications. The table below compares critical structural features:

Table 2: Structural Comparison of Imatinib and Its Acetylated Derivative

Feature Imatinib (STI571) N-Acetyl Imatinib Derivative
Molecular formula C₂₉H₃₁N₇O C₃₁H₃₃N₇O₂
Molecular weight 493.6 g/mol 535.6 g/mol
Key modification Free amine on phenyl ring Acetylated amine at N3 position
Pharmacophoric elements Pyridine-pyrimidine scaffold; methylpiperazine tail Retained core with enhanced steric bulk at N3 position

The acetylation at the N3 aminophenyl position introduces a carbonyl group that may alter electron distribution across the aromatic system, potentially influencing π-π stacking interactions with kinase domains. This modification preserves the critical hydrogen-bonding capacity of the pyridine-pyrimidine heterocycle, which anchors the compound to the ATP-binding pocket’s hinge region. Second-generation inhibitors like dasatinib diverged more radically by employing aminothiazole scaffolds to achieve dual Src/ABL inhibition, whereas this derivative maintains imatinib’s benzamide linkage while exploring steric effects.

Properties

Molecular Formula

C31H33N7O2

Molecular Weight

535.6 g/mol

IUPAC Name

N-[3-[acetyl-(4-pyridin-3-ylpyrimidin-2-yl)amino]-4-methylphenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide

InChI

InChI=1S/C31H33N7O2/c1-22-6-11-27(34-30(40)25-9-7-24(8-10-25)21-37-17-15-36(3)16-18-37)19-29(22)38(23(2)39)31-33-14-12-28(35-31)26-5-4-13-32-20-26/h4-14,19-20H,15-18,21H2,1-3H3,(H,34,40)

InChI Key

FUOOGOOIUZIXHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)N(C4=NC=CC(=N4)C5=CN=CC=C5)C(=O)C

Origin of Product

United States

Biological Activity

N-[3-[Acetyl[4-(3-pyridinyl)-2-pyrimidinyl]amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide, commonly referred to as a derivative of nilotinib, is a small molecule with significant biological activity, particularly in the context of kinase inhibition. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Pyridine and Pyrimidine Rings : These heterocycles contribute to the compound's ability to interact with various biological targets.
  • Piperazine Moiety : This component enhances the solubility and bioavailability of the compound.
  • Acetyl Group : This modification can influence the compound's pharmacokinetics and pharmacodynamics.

This compound functions primarily as a kinase inhibitor . It has shown efficacy against several kinases involved in cancer proliferation, particularly:

  • Bcr-Abl Kinase : Associated with chronic myeloid leukemia (CML).
  • Tie-2 Kinase : Involved in angiogenesis and tumor growth.

The inhibition of these kinases leads to reduced cell proliferation and increased apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against Bcr-Abl kinase, with IC50 values indicating effective concentrations for achieving 50% inhibition. The following table summarizes key findings from various studies:

Study ReferenceTarget KinaseIC50 (µM)Effect Observed
Bcr-Abl0.5Significant inhibition of cell proliferation in CML cell lines.
Tie-20.8Reduced angiogenesis in endothelial cells.
pMAPK0.3Inhibition of signaling pathways leading to apoptosis.

In Vivo Studies

In vivo studies using animal models have corroborated the in vitro findings, demonstrating that administration of the compound leads to:

  • Tumor Growth Inhibition : Significant reduction in tumor size in xenograft models.
  • Survival Improvement : Increased survival rates in treated groups compared to controls.

Case Studies

  • Chronic Myeloid Leukemia (CML) Treatment :
    A clinical trial evaluated the efficacy of this compound in patients with resistant CML. Results showed a marked decrease in Bcr-Abl activity and improved hematological responses after 12 weeks of treatment.
  • Angiogenesis Inhibition :
    Another study focused on its anti-angiogenic properties, revealing that the compound effectively reduced vascular endothelial growth factor (VEGF) levels and inhibited new blood vessel formation in mouse models.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in cancer research. Preliminary studies suggest that it may exhibit anticancer properties due to its ability to interfere with specific molecular pathways involved in tumor growth and proliferation.

  • Mechanism of Action : The compound is believed to inhibit certain kinases that play a critical role in cancer cell signaling. By blocking these pathways, it may induce apoptosis (programmed cell death) in malignant cells.

Targeting Kinase Inhibition

The compound's structure allows it to function as a kinase inhibitor, which is crucial for the development of targeted cancer therapies. Kinase inhibitors have been successful in treating various cancers by specifically targeting the aberrant signaling pathways that drive tumorigenesis.

Targeted Kinases Effect on Cancer Cells References
BCR-ABLInhibits proliferation
VEGFRReduces angiogenesis
PDGFRInduces apoptosis

Neurological Applications

Research indicates potential applications in treating neurological disorders. The piperazine moiety within the compound may enhance its ability to cross the blood-brain barrier, making it a candidate for neurological drug development.

  • Mechanism of Action : The compound might modulate neurotransmitter systems or exhibit neuroprotective effects, which are vital for conditions like Alzheimer's disease or Parkinson's disease.

Antimicrobial Properties

There is emerging evidence suggesting that this compound may possess antimicrobial properties. Studies have shown that certain derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics.

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that N-[3-[Acetyl[4-(3-pyridinyl)-2-pyrimidinyl]amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide significantly reduced cell viability in a dose-dependent manner compared to control groups. The study highlighted its potential as a therapeutic agent in oncology.

Case Study 2: Neuroprotective Effects

In preclinical models, the compound exhibited protective effects against neurotoxicity induced by beta-amyloid peptide, a hallmark of Alzheimer's disease. The findings suggest that it may enhance cognitive function and reduce neuronal damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

Modifications on the Piperazine Ring

The 4-methylpiperazine group in the target compound is a critical pharmacophore for solubility and kinase binding. Structural analogs with alternative piperazine substitutions include:

Compound Name/Structure Key Substituents Physicochemical/Biological Notes References
N-(4-Methyl-3-((4-methylpyridin-2-yl)amino)phenyl)-4-((4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)methyl)benzamide 2,3,4-Trimethoxybenzyl-piperazine Increased lipophilicity; IR data (3295 cm⁻¹ NH stretch) .
Imatinib meta-methyl-piperazine impurity 3-[(4-Methylpiperazinyl)methyl]benzamide Altered spatial orientation; potential reduced kinase affinity .
4-[[(1S,3S)-3-Dimethylaminopyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide (3S)-3-(Dimethylamino)pyrrolidine Enhanced selectivity for resistant BCR-ABL mutants; trifluoromethyl improves metabolic stability .

Key Insight : Bulkier substituents (e.g., trimethoxybenzyl) may hinder kinase pocket entry, while stereospecific modifications (e.g., pyrrolidine derivatives) can enhance target specificity .

Substituents on the Pyrimidinylamino Group

The acetylated pyridinyl-pyrimidinylamino group distinguishes the target compound from imatinib and its analogs:

Compound Name/Structure Key Substituents Physicochemical/Biological Notes References
Target compound Acetylated pyridinyl-pyrimidinylamino Potential reduced metabolic oxidation; unconfirmed potency vs. imatinib .
Imatinib Non-acetylated pyridinyl-pyrimidinylamino Clinically validated (89% 5-year survival in CML); IC₅₀ = 0.25 µM for BCR-ABL .
N-[4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl]-2-(4-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide Tetrahydro-2H-pyran-triazole 42% synthetic yield; 96.9% HPLC purity; altered hydrogen-bonding capacity .

Key Insight : Acetylation may protect against enzymatic degradation but could reduce hydrogen-bond interactions with kinase ATP-binding pockets .

Benzamide Backbone Modifications

Variations in the benzamide core influence solubility and target engagement:

Compound Name/Structure Key Substituents Physicochemical/Biological Notes References
Target compound 4-[(4-Methylpiperazinyl)methyl]benzamide Balanced solubility (piperazine) and lipophilicity (methylphenyl) .
4,4-(Piperazine-1,4-diylbis(methylene))bis(N-(4-methyl-3-(4(pyridine-3-yl)pyrimidine-2-yl)amino)phenyl)benzamide Dimerized benzamide Identified as a synthesis impurity; potential aggregation issues .
3-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide Meta-methyl-piperazine impurity Altered pharmacokinetics due to positional isomerism .

Key Insight : Dimerization or positional isomerism (e.g., meta vs. para substitution) can compromise efficacy or safety .

Salt Forms and Crystalline Modifications

Salt formulations and crystallinity impact bioavailability and stability:

Compound Name/Structure Key Features Physicochemical/Biological Notes References
Imatinib mesylate (η-modification) Methanesulfonate salt; η-crystalline form Melting point: 218.6°C; IR peaks at 450–4000 cm⁻¹; superior dissolution .
Target compound tartrate salt (D)- or (L)-tartrate Improved aqueous solubility vs. free base; 23 examples validated .
Imatinib benzoate co-crystal Benzoic acid co-crystallization Enhanced thermal stability; patent-protected formulation .

Key Insight : Salt selection (e.g., mesylate, tartrate) optimizes solubility, while co-crystals improve shelf-life .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a convergent approach combining two principal fragments:

  • The 4-(3-pyridinyl)-2-pyrimidinyl amine core, which is acetylated.
  • The 4-[(4-methyl-1-piperazinyl)methyl]benzamide moiety, which is coupled to the acetylated amine fragment.

The key synthetic steps include:

  • Preparation of the 4-(3-pyridinyl)-2-pyrimidinyl amine intermediate.
  • Acetylation of this intermediate to form the acetylamino derivative.
  • Formation of the benzamide linkage by coupling with 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid or its activated derivative.

This approach ensures the formation of the target compound with the correct substitution pattern and functional groups.

Preparation of 4-(3-pyridinyl)-2-pyrimidinyl Amine Intermediate

The pyridinyl-pyrimidinyl amine intermediate is synthesized via a palladium-catalyzed cross-coupling reaction (such as Suzuki or Negishi coupling) between:

  • A halogenated pyrimidine derivative (e.g., 2,4-dichloropyrimidine).
  • A metallated 3-bromopyridine derivative prepared by lithiation followed by transmetallation with zinc bromide.

Typical procedure:

  • 3-Bromopyridine is treated with n-butyllithium at low temperature (-40°C) under nitrogen to form the organolithium species.
  • This is transmetallated with zinc bromide to form the organozinc intermediate.
  • The organozinc reagent is then reacted with 2,4-dichloropyrimidine in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) under reflux in anhydrous tetrahydrofuran (THF) for 18 hours.
  • The product, 2-chloro-4-(3-pyridyl)pyrimidine, is isolated by extraction, pH adjustment, and purification.

This intermediate is then further reacted with aniline derivatives to form the corresponding aminopyrimidine compounds.

Acetylation of the Pyridinyl-Pyrimidinyl Amine

The free amine group on the 4-(3-pyridinyl)-2-pyrimidinyl moiety is acetylated using an acetylating agent such as acetic anhydride or acetyl chloride under controlled conditions to form the N-acetyl derivative.

  • The reaction is typically carried out in an inert solvent (e.g., dichloromethane or acetonitrile) at low to ambient temperature.
  • The acetylation step is crucial to introduce the acetyl functional group on the nitrogen, which influences the biological activity and solubility of the final compound.

Formation of the Benzamide Linkage

The acetylated intermediate is coupled with 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid or its activated derivative (e.g., acid chloride or activated ester) to form the benzamide bond.

  • The coupling is generally performed using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU, or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
  • The reaction is carried out under anhydrous conditions, often in solvents such as DMF (dimethylformamide) or dichloromethane.
  • After completion, the product is purified by crystallization or chromatography.

Purification and Characterization

  • The crude product is purified by recrystallization, often from methanol or ethanol, or by chromatographic techniques such as preparative HPLC.
  • The final compound is characterized by NMR spectroscopy (1H and 13C), mass spectrometry, and elemental analysis to confirm structure and purity.
  • Storage is recommended at +5°C to maintain compound stability.

Summary Table of Preparation Steps

Step Description Reagents/Conditions Notes
1 Preparation of 2-chloro-4-(3-pyridyl)pyrimidine 3-bromopyridine, n-BuLi, ZnBr2, Pd(PPh3)4, THF, reflux Organometallic cross-coupling
2 Condensation with substituted aniline Substituted aniline, acidic catalyst Forms aminopyrimidine intermediate
3 Acetylation of amine group Acetic anhydride or acetyl chloride, inert solvent Introduces acetyl functionality
4 Coupling with 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid EDCI/HATU/DCC, base (TEA), DMF or DCM Forms benzamide linkage
5 Purification Recrystallization or chromatography Ensures high purity for research use

Related Synthetic Insights from Patent Literature

  • Analogous compounds such as imatinib and related benzamide derivatives are synthesized by coupling halogenated aniline derivatives with pyridinyl-pyrimidine amines, employing similar palladium-catalyzed cross-coupling and amide bond formation steps.
  • Impurities such as N-acetylpiperazine derivatives may form during acetylation or coupling and require careful purification to meet pharmaceutical standards.
  • Control of reaction atmosphere (nitrogen), temperature, and solvent purity is critical to optimize yield and minimize side products.

Q & A

Q. What synthetic pathways are recommended for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves reductive alkylation and coupling reactions. For example, intermediate amines (e.g., 4-methyl-N3-(4-pyridin-3-ylpyrimidin-2-yl)benzene-1,3-diamine) can react with formyl benzoate derivatives under reductive conditions (e.g., NaBH₄ in acetic acid and benzene-ethanol mixtures) to form secondary amines . Optimization strategies include:
  • Temperature control : Reflux conditions (70–80°C) improve reaction rates while minimizing side products.
  • Catalyst selection : NaBH₄ or other reducing agents ensure efficient imine reduction.
  • Solvent systems : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of aromatic intermediates .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., acetyl groups at δ ~2.1 ppm, pyridinyl protons at δ ~8.0–9.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 525.60) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How does this compound interact with kinase targets like p38 MAP, and what experimental methods validate these interactions?

  • Methodological Answer :
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to kinase ATP-binding pockets, with pyridinyl-pyrimidinyl motifs forming hydrogen bonds with conserved residues (e.g., Lys53 in p38 MAP) .
  • Kinase Inhibition Assays : In vitro assays using recombinant kinases and ATP analogs (e.g., ADP-Glo™) quantify IC₅₀ values. For example, analogs of this compound show IC₅₀ values <100 nM against p38 MAP .

Q. How can conflicting reports on cellular cytotoxicity be resolved across studies?

  • Methodological Answer : Discrepancies may arise from:
  • Cell line variability : Test multiple lines (e.g., HEK293 vs. HepG2) with standardized MTT assay protocols .
  • Metabolic interference : Use LC-MS/MS to monitor intracellular metabolite interference (e.g., glutathione conjugation) .
    Example : A study showed IC₅₀ = 2.5 µM in leukemia cells but no activity in solid tumors, likely due to differential expression of efflux transporters .

Q. What computational strategies guide the design of derivatives with improved pharmacokinetics?

  • Methodological Answer :
  • QSAR Modeling : Correlate substituent effects (e.g., methylpiperazine) with logP and solubility using tools like Schrödinger’s QikProp .
  • ADMET Prediction : SwissADME predicts blood-brain barrier permeability (e.g., this compound has low BBB penetration due to polar surface area >90 Ų) .
  • Metabolic Stability : Microsomal incubation assays (human liver microsomes) identify vulnerable sites (e.g., acetyl group hydrolysis) for targeted modification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.